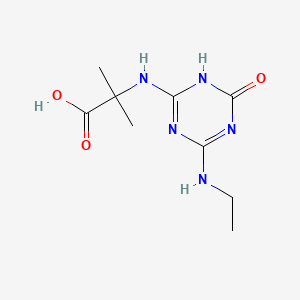

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine

Description

Properties

IUPAC Name |

2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUUYNNVNOSTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190071 | |

| Record name | Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36576-44-0 | |

| Record name | Cyanazine IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine, commonly referred to as cyanazine IV, is a derivative of the triazine herbicide family. Its chemical structure consists of a triazine ring substituted with various functional groups that contribute to its biological activity.

- Molecular Formula : C9H13ClN6

- Molecular Weight : 241.25 g/mol

- CAS Number : 21725-46-2

Biological Activity

Cyanazine IV exhibits a range of biological activities, primarily related to its function as a herbicide. However, it also has implications for human health and environmental safety.

Cyanazine IV acts primarily by inhibiting photosynthesis in plants. It interferes with the electron transport chain in chloroplasts, leading to the disruption of photosynthetic processes. This mechanism is similar to other triazine herbicides, which are known for their broad-spectrum efficacy against various weeds.

Pharmacokinetics and Toxicology

Research indicates that cyanazine IV undergoes metabolic transformations in mammals, leading to various metabolites that may have different biological effects.

Absorption and Metabolism

Studies have shown that cyanazine can be absorbed through the gastrointestinal tract and metabolized in the liver. Key metabolic pathways include:

- Hydrolysis to form less toxic metabolites.

- Conjugation with glutathione, which facilitates excretion.

The metabolites formed may possess varying degrees of toxicity and biological activity compared to the parent compound.

Case Studies and Research Findings

Several studies have investigated the biological effects of cyanazine IV:

- Toxicity Studies : Research has indicated potential carcinogenic effects associated with long-term exposure to cyanazine IV in animal models. The International Agency for Research on Cancer (IARC) has classified some triazines as possibly carcinogenic to humans based on evidence from animal studies .

- Environmental Impact : Cyanazine IV has been studied for its persistence in soil and water systems. It can degrade into various metabolites that may also exhibit herbicidal activity or toxicity to aquatic life .

- Human Health Risks : Epidemiological studies have suggested links between exposure to triazine herbicides and adverse health outcomes in agricultural workers, including increased risks of certain cancers .

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in developing pharmaceuticals, particularly as inhibitors for various biological targets. Its functional groups indicate that it may interact with enzymes or receptors involved in disease processes.

Case Study:

Research has indicated that modifications in the triazine structure can significantly affect biological activity and selectivity towards certain targets. Studies are ongoing to explore these interactions further and optimize the compound for therapeutic use.

Herbicide Development

Cyanazine IV is part of the triazine family of herbicides and has been used for controlling annual grasses and broadleaf weeds. Its efficacy in agricultural settings makes it a valuable compound for crop management.

Application Details:

- Use: Pre-emergence and post-emergence herbicide

- Target Weeds: Annual grasses and broadleaf weeds

- Environmental Impact: The degradation of cyanazine in soil is facilitated by microorganisms through N-dealkylation and hydrolysis, leading to various degradation products .

Environmental Monitoring

Due to its presence in agricultural runoff, monitoring cyanazine levels in water sources is crucial for assessing environmental health. Analytical methods like high-performance liquid chromatography (HPLC) are employed to detect cyanazine concentrations in water samples.

Environmental Fate:

Cyanazine has been shown to leach from soil into water systems, raising concerns about its long-term ecological impact. Studies indicate that it can have a half-life of 2–14 weeks in different soil types .

Comparison with Similar Compounds

Key Observations :

- The hydroxy group at position 6 distinguishes the target compound from chloro- or methylthio-substituted analogs like atrazine and desmetryne. This may enhance hydrophilicity and reduce environmental persistence compared to chlorinated triazines .

- The carboxy-methylethylamino group introduces a carboxylic acid functionality, which is rare in commercial triazine herbicides. This could influence solubility, biodegradability, or interaction with biological targets .

Degradation and Environmental Behavior

Triazines such as atrazine and cyanacine are resistant to advanced oxidation processes (AOPs) due to their conversion into cyanuric acid, a stable byproduct . The target compound’s hydroxy and carboxylic acid groups may alter degradation pathways:

- Carboxylic acid substituents could facilitate microbial degradation via enzymatic pathways.

Toxicity and Bioactivity

No direct toxicity data for the target compound are available in the provided evidence. However, structural analogs offer insights:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2-(1-carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine?

- Methodology :

- Synthesis : Utilize nucleophilic substitution reactions on a 1,3,5-triazine core. For example, introduce substituents stepwise via alkylation or amination under reflux conditions in polar aprotic solvents (e.g., DMF). Optimize yields by controlling stoichiometry and reaction time (e.g., yields of 69–72% reported for analogous triazines) .

- Characterization : Confirm structure via and NMR spectroscopy, emphasizing assignments for amino, hydroxy, and carboxy groups. Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .

- Data Table :

| Reaction Step | Solvent | Yield (%) | Key Spectral Peaks (ppm) |

|---|---|---|---|

| Amination | DMF | 72 | δ 6.8 (NH), δ 170 (C=O) |

| Hydrolysis | HO | 69 | δ 5.2 (OH), δ 165 (COOH) |

Q. How can researchers resolve contradictions in spectral data for triazine derivatives?

- Methodology :

- Cross-validate using complementary techniques: X-ray crystallography (for unambiguous bond-length/angle confirmation, as in ) and high-resolution mass spectrometry (HRMS).

- Replicate synthesis under standardized conditions to rule out solvent or temperature artifacts .

Q. What are the baseline toxicity profiles of this compound, and how are they assessed?

- Methodology :

- In vitro : Use cell viability assays (e.g., MTT) on human cell lines (e.g., HepG2).

- In silico : Predict acute toxicity via tools like PASS (Prediction of Activity Spectra for Substances), which estimates LD values based on structural analogs (e.g., low-toxic class for similar triazines) .

Advanced Research Questions

Q. How do environmental factors influence the sorption and degradation of this compound in soil?

- Methodology :

- Sorption Studies : Apply Freundlich isotherms to quantify soil-binding affinity. Use geostatistical models to analyze spatial variability in parameters like organic carbon content and pH (e.g., as done for atrazine in ).

- Degradation Pathways : Identify intermediates via LC-MS/MS after soil incubation. Compare with known triazine degradation products (e.g., hydroxy and amino derivatives in ).

- Data Table :

| Soil Type | Freundlich K | Degradation Half-life (days) | Major Metabolites |

|---|---|---|---|

| Podzoluvisol | 2.3 | 28 | Hydroxy-triazine |

| Loam | 1.8 | 35 | Amino-triazine |

Q. What experimental designs are optimal for evaluating the pharmacological activity of this compound?

- Methodology :

- In vivo Screening : Use rodent models to assess diuretic or antihypertensive effects. Dose-response studies (e.g., 10–100 mg/kg) with urine output monitoring.

- Mechanistic Studies : Perform receptor-binding assays or enzyme inhibition tests (e.g., angiotensin-converting enzyme) to identify molecular targets .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

- Methodology :

- Docking Simulations : Model interactions with biological targets (e.g., diuretic receptors) using AutoDock Vina.

- QSAR Analysis : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data from analogs .

Q. What strategies mitigate contradictions in toxicity data across studies?

- Methodology :

- Standardize exposure protocols (e.g., fixed concentration ranges, exposure durations).

- Validate findings using orthogonal assays (e.g., Ames test for mutagenicity vs. in vivo acute toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.